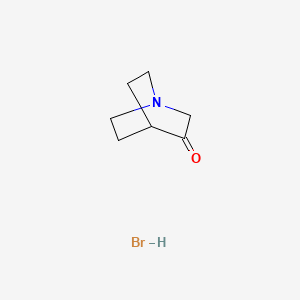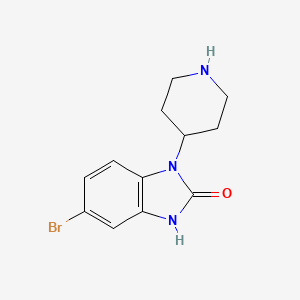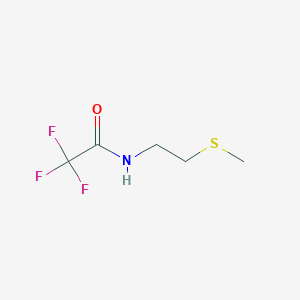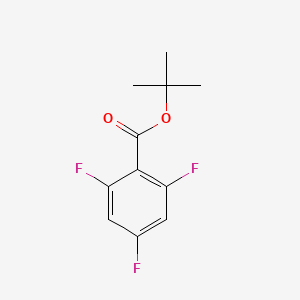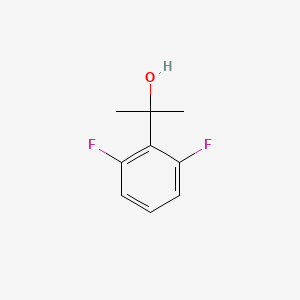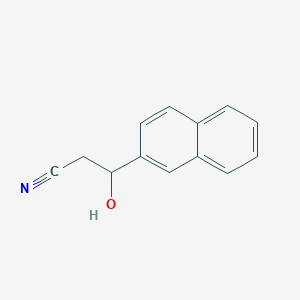
3-Hydroxy-3-(naphthalen-2-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Hydroxy-2-naphthalenepropanenitrile: is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications . Beta-Hydroxy-2-naphthalenepropanenitrile is characterized by the presence of a hydroxyl group and a nitrile group attached to a naphthalene ring, making it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions:
From Aldehydes and Ketones: Beta-Hydroxy-2-naphthalenepropanenitrile can be synthesized from aldehydes and ketones through a reaction with hydrogen cyanide.
From Halogenoalkanes: Another method involves heating halogenoalkanes under reflux with a solution of sodium or potassium cyanide in ethanol.
Industrial Production Methods: Industrial production of 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Beta-Hydroxy-2-naphthalenepropanenitrile can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
科学研究应用
Chemistry: Beta-Hydroxy-2-naphthalenepropanenitrile is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multicomponent reactions, leading to the formation of diverse bioactive molecules .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives have shown potential as antimicrobial and anticancer agents .
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases. They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties .
Industry: In the industrial sector, 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing .
作用机制
The mechanism of action of 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
相似化合物的比较
2-Hydroxynaphthalene: This compound is a naphthalene homologue of phenol and is used in organic synthesis for the construction of diverse heterocyclic frameworks.
Uniqueness: Beta-Hydroxy-2-naphthalenepropanenitrile is unique due to the presence of both hydroxyl and nitrile groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
3-hydroxy-3-naphthalen-2-ylpropanenitrile |
InChI |
InChI=1S/C13H11NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7H2 |
InChI 键 |
MHUBDEWQYBFREA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC#N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8580339.png)
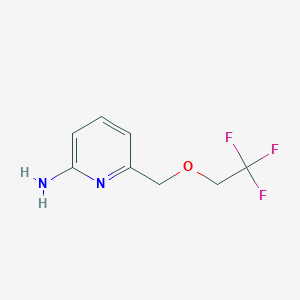
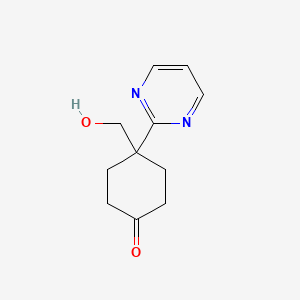
![N-[3-(1H-1,2,4-Triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B8580354.png)
